molecular formula C7H7ClO3S B167664 2-Methoxybenzenesulfonyl chloride CAS No. 10130-87-7

2-Methoxybenzenesulfonyl chloride

Cat. No. B167664
CAS RN: 10130-87-7
M. Wt: 206.65 g/mol
InChI Key: GYOBZOBUOMDRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzenesulfonyl chloride is used for the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones .

It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular formula of 2-Methoxybenzenesulfonyl chloride is C7H7ClO3S . Its molecular weight is 206.65 .


Physical And Chemical Properties Analysis

2-Methoxybenzenesulfonyl chloride is a solid at 20 degrees Celsius . It has a melting point of 50-54°C and a boiling point range of 126-129 °C at 0.3 Torr . The compound is sensitive to moisture .

Scientific Research Applications

Sulfonation Agent and N-Protecting Group

2-Methoxybenzenesulfonyl chloride, also known as p-anisolesulfonyl chloride, is recognized for its versatility as a sulfonating agent. It is instrumental in the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions (Raheja & Johnson, 2001).

Spectroscopic Studies and Chemical Analysis

This compound's vibrational spectroscopic properties have been studied extensively, providing insights into its chemical significance, particularly in sulfonyl chloride derivatives. These studies have employed FTIR spectra and theoretical methods to understand its molecular geometry, HOMO-LUMO energy gap, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).

Hydrolysis Studies in Mixed Systems

The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride have been observed in mixed systems involving surfactants and cyclodextrins. These studies contribute to understanding the complexation and interaction characteristics in such systems (García‐Río et al., 2007).

Reactions with Unsaturated Compounds

This chemical has been involved in reactions with unsaturated compounds, such as the formation of aryl chloro butenes, demonstrating its role in complex organic reactions (Smalius & Naidan, 2006).

Quantitative Analysis in Biological Samples

2-Methoxybenzenesulfonyl chloride has been used as a reagent in the development of sensitive and quantitative methods for detecting compounds like valiolamine in biological samples, highlighting its significance in analytical chemistry (Wang et al., 2010).

Synthesis of Indazole Derivatives

It plays a role in the synthesis of indazole derivatives, specifically in the nucleophilic substitution reactions, which are crucial for developing new pharmaceutical compounds (Kouakou et al., 2015).

Safety And Hazards

2-Methoxybenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOBZOBUOMDRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395846
Record name 2-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzenesulfonyl chloride

CAS RN

10130-87-7
Record name 2-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzenesulfonyl chloride

Citations

For This Compound
86
Citations
E Bayle - Organic Syntheses, 2017 - discovery.ucl.ac.uk
A. O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate (1). To a flame dried 500 mL three-necked round-bottomed flask equipped with a 40 x 20 mm oval-shaped Teflon-coated …
Number of citations: 7 discovery.ucl.ac.uk
C Kascheres, R Van Fossen Bravo - Spectroscopy Letters, 1979 - Taylor & Francis
There have been many studies of the fragmentation of metastable ions in the field-free regions of sector mass spectrometers. Such ions have a lower internal energy than do ions …
Number of citations: 1 www.tandfonline.com
I Idris, F Derridj, S Djebbar, JF Soulé, H Doucet - Tetrahedron, 2015 - Elsevier
… A similar reactivity was observed using 5-bromo-2-methoxybenzenesulfonyl chloride as aryl source allowing the formation of the 1-bromo-3-heteroarylbenzene derivatives 26–28 in …
Number of citations: 7 www.sciencedirect.com
N Siddiqui, MF Arshad, SA Khan… - Journal of enzyme …, 2010 - Taylor & Francis
… The synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride (1) involved a reaction between p-bromoanisole and chlorosulfuric acid. In the subsequent step, 5-bromo-2-…
Number of citations: 36 www.tandfonline.com
J Ying, LY Fu, G Zhong, XF Wu - Organic letters, 2019 - ACS Publications
… Finally, when 6a was treated with 5-bromo-2-methoxybenzenesulfonyl chloride, BET … 4 Cl, AcOH, 50 C, 30 min; (f) 5-bromo-2-methoxybenzenesulfonyl chloride, CH 2 Cl 2 , pyridine, rt. …
Number of citations: 82 pubs.acs.org
W Wonggornworawad - 1997 - search.proquest.com
… For example 5-chloro-2-methoxybenzenesulfonyl chloride, 11, the starting material for making 5-chloro-2-methoxy-Nmethylbenzene sulfonani lide, 12, was prepared from 4-…
Number of citations: 0 search.proquest.com
D Zhang, DA Perrey, AM Decker… - Journal of medicinal …, 2021 - ACS Publications
… 5-bromo-2-methoxybenzenesulfonyl chloride afforded 54, … with 5-bromo-2-methoxybenzenesulfonyl chloride to afford 59 in … of 5-bromo-2-methoxybenzenesulfonyl chloride in THF into a …
Number of citations: 17 pubs.acs.org
S SAKURAI, K MITANI, S HASHIMOTO… - Chemical and …, 1992 - jstage.jst.go.jp
… After removal of the solvent, 5—[2(trifluoroacetylamino)ethyl]-2—methoxybenzenesulfonyl chloride (13.5 g) was given as a pale yellow oil. This oil was dissolved in tetrahydrofuran b (…
Number of citations: 9 www.jstage.jst.go.jp
V Canale, M Kotańska, A Dziubina, M Stefaniak… - Molecules, 2021 - mdpi.com
The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. …
Number of citations: 7 www.mdpi.com
AD Cat, RV Poucke - The Journal of Organic Chemistry, 1963 - ACS Publications
… Acetylamino-2-methoxybenzenesulfonyl Chloride.—This compound was prepared by chlorosulfonation of p-methoxyacetanilide following the procedure described for the …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.